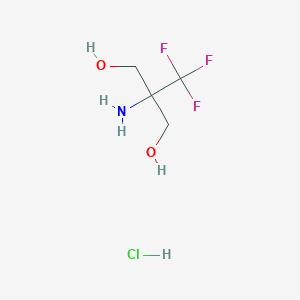

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H8F3NO2·HCl. It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and two hydroxyl groups. This compound is used in various scientific research applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-Amino-2-(trifluoromethyl)propane-1,3-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving the starting material in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the final compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biochemical Applications

Buffering Agent:

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride serves primarily as a buffering agent in biochemical research. It helps maintain stable pH levels in biological and chemical reactions, which is crucial for enzyme activity and protein stability. This compound is particularly effective in maintaining an acidic pH environment, making it suitable for various laboratory applications .

Molecular Biology:

The compound has been confirmed to exhibit DNase and RNase activity, making it valuable in molecular biology for the purification of nucleic acids. Its buffering capacity is essential in processes such as gel electrophoresis and PCR (Polymerase Chain Reaction) where precise pH control is necessary .

Pharmaceutical Applications

Immunosuppressive Agents:

Research has demonstrated that derivatives of 2-amino-2-(trifluoromethyl)propane-1,3-diol exhibit immunosuppressive properties. For instance, compounds synthesized from this base have shown effectiveness in reducing lymphocyte counts in rat models, indicating potential use in organ transplantation to prevent rejection . The structure-activity relationship studies have identified specific substituents that enhance the immunosuppressive effects, suggesting avenues for drug development targeting autoimmune diseases .

Therapeutic Use:

The compound is utilized in formulations for treating metabolic acidosis. It has been rigorously evaluated for safety and efficacy in clinical settings. For example, it is included in the formulation of Keterolac®, a non-steroidal anti-inflammatory drug (NSAID), where it enhances solubility and bioavailability . Its low toxicity profile makes it a favorable candidate for intravenous administration in patients experiencing acidosis due to various medical conditions.

Cosmetic and Industrial Applications

Cosmetic Formulations:

Due to its buffering properties and low aquatic toxicity, this compound is also employed in cosmetic products. It acts as an emulsifying agent and stabilizer in creams and lotions, contributing to the overall stability and effectiveness of these formulations .

Aquatic Species Transport:

The compound's ability to regulate pH levels makes it an effective agent for the transport of live aquatic species. Maintaining optimal pH during transport is crucial for the survival of these organisms, highlighting its importance in environmental science and aquaculture .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Synthesis of Immunosuppressive Agents | Evaluated various 2-substituted derivatives for lymphocyte-decreasing effects | Potential development of new immunosuppressive drugs for organ transplantation |

| Clinical Trials on Metabolic Acidosis | Demonstrated safety and efficacy in patients receiving intravenous therapy | Supports its use as a therapeutic agent for metabolic disorders |

| Cosmetic Product Stability Tests | Showed effectiveness as an emulsifier and stabilizer | Validates its application in cosmetic formulations |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino and hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride:

2-Amino-2-(4-(heptyloxy)-3-(trifluoromethyl)phenethyl)propane-1,3-diol hydrochloride: Used in pharmacological studies as a sphingosine-1-phosphate receptor modulator.

Uniqueness

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Actividad Biológica

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C4H10ClF3N2O2

- Molecular Weight : 196.58 g/mol

- CAS Number : 13404406

Synthesis

The synthesis of this compound involves various chemical reactions that introduce the trifluoromethyl group into the propane-1,3-diol framework. The compound can be synthesized through a series of steps including nucleophilic substitution and reduction reactions, which have been optimized for yield and purity.

Immunosuppressive Effects

Research indicates that compounds structurally related to 2-Amino-2-(trifluoromethyl)propane-1,3-diol exhibit significant immunosuppressive properties. A study highlighted that derivatives of this compound demonstrated a lymphocyte-decreasing effect in rat models, suggesting potential applications in organ transplantation as immunosuppressive agents . The mechanism appears to involve modulation of T-cell activity, which is critical for immune response regulation.

Enzymatic Inhibition

Another area of investigation is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit the mevalonate pathway, which is essential for cholesterol biosynthesis and other cellular processes in pathogenic organisms . This inhibition could lead to antibacterial or antifungal effects, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Immunosuppressive Activity

In a controlled study involving rat skin allografts, this compound was tested for its immunosuppressive effects. The results indicated a significant reduction in lymphocyte proliferation compared to control groups, supporting its potential use in transplant medicine .

Case Study 2: Antimicrobial Potential

A separate investigation focused on the antimicrobial properties of related compounds revealed that they effectively inhibited bacterial growth by targeting enzymes in the mevalonate pathway. This suggests that this compound may also possess similar properties, warranting further exploration in drug development for resistant bacterial strains .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-(trifluoromethyl)propane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO2.ClH/c5-4(6,7)3(8,1-9)2-10;/h9-10H,1-2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBPKZFLFVWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.